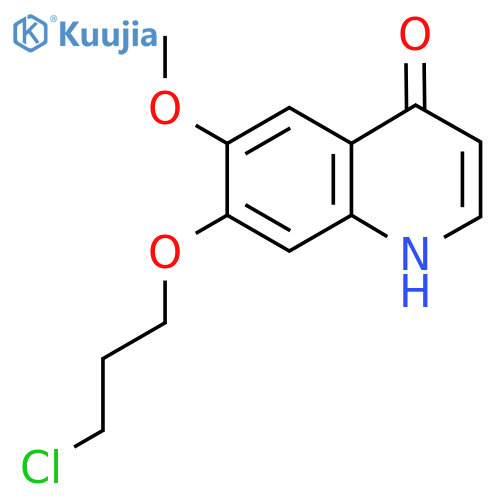Cas no 1428788-16-2 (7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL)

1428788-16-2 structure
商品名:7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL
CAS番号:1428788-16-2
MF:C13H14ClNO3
メガワット:267.708162784576
CID:4821789
7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 化学的及び物理的性質
名前と識別子
-
- 7-(3-CHLOROPROPOXY)-6-METHOXYQUINOLIN-4-OL
- 7-(3-chloropropoxy)-6-methoxy-1H-quinolin-4-one
- 7-(3-chloropropoxy)-6-methoxyquinolin-4(1H)-one
- 7-(3-chloropropyloxy)-6-methoxy-4(1H)-quinolinone
- 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL
-
- インチ: 1S/C13H14ClNO3/c1-17-12-7-9-10(15-5-3-11(9)16)8-13(12)18-6-2-4-14/h3,5,7-8H,2,4,6H2,1H3,(H,15,16)
- InChIKey: FKVXDOFJNJRXJU-UHFFFAOYSA-N
- ほほえんだ: ClCCCOC1C(=CC2C(C=CNC=2C=1)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 47.6
7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229083-25g |
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol |
1428788-16-2 | 97% | 25g |
$394 | 2022-09-02 | |
| Chemenu | CM229083-1g |
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol |
1428788-16-2 | 97% | 1g |
$734 | 2021-08-04 | |
| Alichem | A189009562-1g |
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol |
1428788-16-2 | 95% | 1g |
832.10 USD | 2021-06-01 |
7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 関連文献
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1428788-16-2 (7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
